Spiromesifen

Catalog No.
S543699
CAS No.
283594-90-1
M.F
C23H30O4
M. Wt
370.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiromesifen

CAS Number

283594-90-1

Product Name

Spiromesifen

IUPAC Name

[2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl] 3,3-dimethylbutanoate

Molecular Formula

C23H30O4

Molecular Weight

370.5 g/mol

InChI

InChI=1S/C23H30O4/c1-14-11-15(2)18(16(3)12-14)19-20(26-17(24)13-22(4,5)6)23(27-21(19)25)9-7-8-10-23/h11-12H,7-10,13H2,1-6H3

InChI Key

GOLXNESZZPUPJE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C2=C(C3(CCCC3)OC2=O)OC(=O)CC(C)(C)C)C

Solubility

In n-heptane 23, isopropanol 115, n-octanol 60, polyethylene glycol 22, DMSO 55, xylene, 1,2-dichloromethane, acetone, ethyl acetate, and acetonitrile all >250 (all in g/L, 20 °C)
In water, 0.13 mg/L at 20 °C

Synonyms

3-(2,4,6-trimethylphenyl)-4-(3,3-dimethylbutylcarbonyloxy)-5-spirocyclo-pentyl-3-dihydrofuranon-2, Oberon, spiromesifen

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C(C3(CCCC3)OC2=O)OC(=O)CC(C)(C)C)C

Mode of Action

One of the key areas of scientific research involving Spiromesifen is understanding its mode of action. Studies have shown that Spiromesifen disrupts the normal molting process of insects by interfering with the production of chitin, a major component of their exoskeleton. This ultimately leads to the death of the insect.

Understanding the specific mechanisms behind Spiromesifen's action allows researchers to develop strategies to combat resistance in pest populations and identify potential targets for the development of novel insecticides with different modes of action [].

Environmental Fate and Risk Assessment

Another important aspect of scientific research involving Spiromesifen is investigating its environmental fate and potential risks. This includes studies on the degradation and dissipation of Spiromesifen in soil and water, as well as its potential impact on non-target organisms like beneficial insects and pollinators.

By studying these factors, researchers can assess the environmental risks associated with Spiromesifen use and inform the development of safe and sustainable pest management practices [, ].

Spiromesifen is a synthetic compound classified as an insecticide and acaricide. Its chemical structure is characterized by the formula C23H30O4, with a molecular mass of 370.5 g/mol. The International Union of Pure and Applied Chemistry name for spiromesifen is 3-mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl 3,3-dimethylbutyrate, and its CAS number is 283594-90-1. It functions primarily by inhibiting lipid biosynthesis, particularly affecting triglycerides and free fatty acids, which disrupts the growth and development of target pests .

Spiromesifen's insecticidal and acaricidal activity stems from its disruption of lipid biosynthesis in target pests. It specifically inhibits the enzyme acetyl-CoA carboxylase, which plays a crucial role in fatty acid synthesis []. This inhibition prevents the formation of essential fatty acids, leading to the death of mites and whitefly nymphs [].

Physical and Chemical Properties

  • Melting Point: Data not readily available.
  • Boiling Point: Data not readily available.
  • Solubility: Spiromesifen exhibits low solubility in water (0.2 mg/L) but good solubility in organic solvents like acetone and dichloromethane [].
  • Stability: As mentioned earlier, the stability of spiromesifen is influenced by pH and sunlight exposure.
That contribute to its efficacy and environmental fate. In the atmosphere, it can degrade through reactions with ozone, with a half-life estimated at approximately 13 hours. In aqueous environments, hydrolysis studies indicate that spiromesifen exhibits varying stability depending on pH levels; for instance, its half-life at pH 7 is around 45 days, while at pH 9, it decreases significantly to about 4.8 days . Additionally, spiromesifen's degradation products have been identified in various matrices during metabolism studies, indicating its breakdown pathways in biological systems .

Research has demonstrated that spiromesifen has significant biological activity against a range of pests. It has been noted to induce histopathological changes in non-target organisms such as honeybees (Apis mellifera), causing disorganization of epithelial architecture in their midgut cells. This suggests potential risks to beneficial insect populations when used in agricultural settings . Furthermore, spiromesifen's mode of action involves the inhibition of acetyl-CoA carboxylase, which is critical for lipid synthesis in insects .

The synthesis of spiromesifen involves several steps. One method includes the reaction of 1-carboxyl cyclopentanol with dichloroacetyl chloride in the presence of 2,4,6-trimethylbenzene to form key intermediates. These intermediates are subsequently transformed into the final product through additional reactions involving specific reagents and conditions tailored to yield high purity and yield . The detailed synthetic pathway emphasizes the importance of controlling reaction conditions to optimize the formation of spiromesifen.

Spiromesifen is primarily utilized in agricultural practices as an insecticide and acaricide. It is effective against a variety of pests including spider mites and whiteflies, making it valuable for crop protection. The compound is registered for use in multiple countries and is available in formulations such as suspension concentrates and wettable powders . Its application helps manage pest populations while minimizing damage to crops.

Studies on the interactions of spiromesifen with other substances indicate its potential impact on non-target species and ecosystems. For example, exposure to spiromesifen has been linked to cytotoxic effects on honeybee midgut cells, raising concerns about its ecological safety when applied in agricultural settings . Furthermore, interaction studies suggest that spiromesifen may have synergistic or antagonistic effects when used in combination with other pesticides or environmental stressors.

Spiromesifen belongs to the class of tetronic acid insecticides/acaricides, with spirodiclofen being its closest structural analogue. Below is a comparison highlighting the uniqueness of spiromesifen:

CompoundChemical FormulaMode of ActionUnique Features
SpiromesifenC23H30O4Inhibits lipid biosynthesis via acetyl-CoA carboxylaseSpecifically targets lipid synthesis pathways
SpirodiclofenC21H30O4Similar mode targeting lipid biosynthesisDifferent structural backbone; broader spectrum against certain pests

Color/Form

White solid

XLogP3

5.1

Hydrogen Bond Acceptor Count

4

Exact Mass

370.21440943 g/mol

Monoisotopic Mass

370.21440943 g/mol

Heavy Atom Count

27

LogP

log Kow = 4.55 (pH 2 and 7.5)

Melting Point

98 °C

UNII

N726NTQ5ZC

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (19.69%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.5X10-4 mm Hg at 20 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

283594-90-1

Absorption Distribution and Excretion

In a metabolism study, BSN 2060-Phenyl- UL-14C (batch no. not provided, radiochemical purity: 100%, specific activity: 34.9 mCi/mmol) was administered intravenously to one male rhesus monkey at a dose level of 0.231 mg/kg (21.8 uCi/kg). In a second part of the study, BSN 2060 SC480 (batch no. K1 BRD (0037), ai 45.2%) containing BSN 2060-Phenyl-UL-14C, was applied to the skin of one male rhesus monkey at a dose of 0.191 mg/kg or 18.3 ug/sq cm (18.0 uCi/kg) for eight hours. Dosing via the intravenous route resulted in the excretion of the radiolabel largely in the urine. The percentage of the administered dose which was recovered in the urine, feces and cage debris/rinse samples was as follows: urine (54.32%), feces (13.08%), and cage debris/rinse (26.57%). A significant fraction of the dose was recovered in the cage debris/rinse. Although it was not definitive whether this radiolabel was from the urine or feces, a greater part of that fraction was recovered prior to any radiolabel being found in the feces. The 13% of the dose which was definitively recovered in the feces had likely passed through the biliary excretion route. Excretion was relatively rapid with greater than 70% of the administered dose recovered within the first 24 hours. Dermal application of the test material resulted in only limited absorption for the eight-hour exposure period, 3.31%. A large fraction of that total was recovered from the urine and cage debris/rinse showing that it is poorly absorbed through the skin layers.
In a metabolism study, BSN 2060 ([Dihydrofuranone-3-14C] BSN 2060, radiochemical purity: >97%, specific activity: 146.8 uCi/mg, lot no. 12513/1, non-labeled BSN 2060, purity: 99.5%, lot no. M00391) was administered to Wistar, Crl(W1)BR VAF/Plus rats orally by gavage. The study consisted of nine individual treatment protocols. In the excretion-balance portion, a preliminary study was performed in which 4 animals/sex were treated with 500 mg/kg of the test material. In 3 additional treatments, 4 animals/sex (unless otherwise noted) were treated with a single dose of 2 mg/kg, a single dose of 500 mg/kg (males only) or 14 daily unlabeled doses of 2 mg/kg each followed by a single dose of radiolabeled 2 mg/kg on the 15th day. Urine and feces were collected at specified intervals up to 72 hours post-dose. In the preliminary test, expired air was collected as well for the same time interval. In the 3 blood/plasma pharmacokinetics protocols, 12 animals/sex (unless otherwise noted) were dosed with a single dose of 2 mg/kg, a single dose of 500 mg/kg (males only) or 14 daily unlabeled doses of 2 mg/kg each followed by a single dose of radiolabeled 2 mg/kg on the 15th day. Blood was collected from 4 animals/sex at specified time points up to 120 hours post-dose. In the biliary excretion study, 4 males whose bile ducts had been cannulated received a single dose of 2 mg/kg and bile, urine and feces were collected at specified time points up to 48 hours post-dose. In the whole body autoradiography study, 6 males received a single dose of 2 mg/kg and one animal was euthanized at each specified time point up to 72 hours post-dose. For a single dose of 2 mg/kg, 39% of the administered dose was excreted in the urine and 55 to 57% in the feces with 88 to 90% of the dose being eliminated within the first 24 hours. Treatment with multiple doses of 2 mg/kg did not affect the ratio of radiolabel excreted in the urine and feces. Concentrations of residual radioactivity in the tissues were quite low at 72 hours post-dose. Treatment with 500 mg/kg of the test material resulted in a much lower percentage of the administered dose being excreted in the urine (7 to 9%) with the remainder recovered in the feces. Following a single dose of 2 mg/kg, the test material was rapidly if incompletely absorbed with the Cmax value in the blood achieved within 1 to 2 hours post-dose. Treatment with multiple doses of 2 mg/kg or a single dose of 500 mg/kg delayed the Tmax to 3 to 4 hours and 6 hours, respectively. The Cmax values and the concentration versus time curves [AUC(t)] indicated a disproportionately lower increase in the uptake of the radiolabel into the blood between the 2 mg/kg and 500 mg/kg treatments. At 500 mg/mg, these values were approximately 80% less than would be predicted by a proportionately linear increase. These data confirmed the reduced percentage of radiolabel which was absorbed at the 500 mg/kg treatment level in the excretion-balance profile. In the two 2 mg/kg treatment regimens, the Cmax and AUC(t) values for the females were less than those of the males with values ranging from 66 to 86% for Cmax and 43 to 55% for AUC(t) in comparison to the males. These data indicated that the females experienced less of an exposure to the test material than did the males. The whole-body autoradiograms qualitatively demonstrated the distribution of the radioactivity throughout the body. The highest areas of concentration at 1 hour post-dose were the gastrointestinal tract, bladder and blood within the heart. Overall tissue distribution appeared to be the highest at 4 hours post-dose with a progressive diminishment over the time-course of the study. At 48 hours post-dose, observable levels of radioactivity were present only in the gastrointestinal tract, kidneys and bladder. The test material was initially metabolized to the keto-enol by loss of the dimethylbutyric acid moiety. Both the phenyl and cyclopentyl rings were hydroxylated and the methyl groups on the phenyl ring were ultimately oxidized to a carboxylic acid. These metabolites were largely recovered in the bile and urine. The predominant moiety recovered in the feces was the unmetabolized test material. No conjugation with either glucuronic acid or sulfate was observed.

Metabolism Metabolites

In livestock, spiromesifen is metabolized by the loss of the dimethylbutyric acid group to yield BSN 2060-enol. Further metabolism can include hydroxylation of BSN 2060- enol to yield BSN 2060-2-hydroxymethyl or BSN 2060-4-hydroxymethyl; hydroxylation of BSN 2060-enol to yield BSN 2060-3-pentanol; oxidation of BSN 2060-3-pentanol or BSN 2060-2- or -4-hydroxymethyl to give BSN 2060-2- or -4- hydroxymethyl-3-pentanol; oxidation of BSN 2060-4-hydroxymethyl to give BSN 2060-pentanone or BSN 2060-4-aldehyde; oxidation of BSN 2060-2- or 4- hydroxymethyl-3-pentanol to give BSN 2060-hydroxy-4-carboxy; and further hydroxylation of BSN 2060-4-hydroxymethyl-3-pentanol or BSN 2060-hydroxy-4- carboxy to give BSN 2060-dihydroxy-4-carboxy.
In a metabolism study, BSN 2060 ([Dihydrofuranone-3-14C] BSN 2060, radiochemical purity: >97%, specific activity: 146.8 uCi/mg, lot no. 12513/1, non-labeled BSN 2060, purity: 99.5%, lot no. M00391) was administered to Wistar, Crl(W1)BR VAF/Plus rats orally by gavage. The study consisted of nine individual treatment protocols. In the excretion-balance portion, a preliminary study was performed in which 4 animals/sex were treated with 500 mg/kg of the test material. In 3 additional treatments, 4 animals/sex (unless otherwise noted) were treated with a single dose of 2 mg/kg, a single dose of 500 mg/kg (males only) or 14 daily unlabeled doses of 2 mg/kg each followed by a single dose of radiolabeled 2 mg/kg on the 15th day. Urine and feces were collected at specified intervals up to 72 hours post-dose. ... The test material was initially metabolized to the keto-enol by loss of the dimethylbutyric acid moiety. Both the phenyl and cyclopentyl rings were hydroxylated and the methyl groups on the phenyl ring were ultimately oxidized to a carboxylic acid. These metabolites were largely recovered in the bile and urine. The predominant moiety recovered in the feces was the unmetabolized test material. No conjugation with either glucuronic acid or sulphate was observed.
The nature of the residue in livestock commodities is adequately understood based on metabolism studies conducted with lactating goats and laying hens. Based on these studies, spiromesifen is metabolized in all RACs by the loss of the dimethylbutyric acid group to yield BSN 2060-enol. Further metabolism can include hydroxylation of BSN 2060-enol to yield BSN 2060-2-hydroxymethyl or BSN 2060-4-hydroxymethyl; hydroxylation of BSN 2060-enol to yield BSN 2060-3-pentanol; oxidation of BSN 2060-3-pentanol or BSN 2060-2- or -4-hydroxymethyl to give BSN 2060-2- or -4- hydroxymethyl-3-pentanol; oxidation of BSN 2060-4-hydroxymethyl to give BSN 2060-pentanone or BSN 2060-4-aldehyde; oxidation of BSN 2060-2- or 4- hydroxymethyl-3-pentanol to give BSN 2060-hydroxy-4-carboxy; and further Page 30 of 56 hydroxylation of BSN 2060-4-hydroxymethyl-3-pentanol or BSN 2060-hydroxy-4- carboxy to give BSN 2060-dihydroxy-4-carboxy.

Wikipedia

Spiromesifen

Use Classification

Agrochemicals -> Pesticides
Insecticides

Analytic Laboratory Methods

Technical by hplc/UV with DAD (diode array detector); impurities and product by hplc/UV with DAD. Residues in plants by gc/MSD, in soil and water by hplc ms/ms.

Storage Conditions

Oberon 4 SC Insecticide/Miticide is packaged in poly-ethylene containers. Do not allow product or containers to freeze. Store in a cool, dry place and in such a manner as to prevent cross contamination with other pesticides, fertilizers, food and feed. Store in original container and out of the reach of children, preferably in a locked storage area. /Oberon 4 SC Insecticide/Miticide/
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential users/

Dates

Modify: 2023-08-15

Explore Compound Types